molecular formula C7H8ClNO B1338043 2-Amino-4-chloro-6-methylphenol CAS No. 80526-44-9

2-Amino-4-chloro-6-methylphenol

Cat. No. B1338043
CAS RN: 80526-44-9
M. Wt: 157.6 g/mol
InChI Key: JHWKYZJXIHYBTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-Amino-4-chloro-6-methylphenol, while not directly studied in the provided papers, is closely related to several compounds that have been synthesized and analyzed. These compounds share a common structural motif with the target compound, including a chloro-substituted phenol ring and an amino group. The papers discuss various derivatives of chloro-aminophenol compounds, their synthesis, crystal structures, and potential applications, such as antimicrobial activity and catalysis .

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions. For instance, 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol was synthesized by condensing N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in an acidic medium . Similarly, Schiff bases of 4-chloro-2-aminophenol were synthesized using appropriate synthetic routes, involving the reaction with various aldehydes . These methods could potentially be adapted for the synthesis of 2-Amino-4-chloro-6-methylphenol.

Molecular Structure Analysis

The molecular structures of the related compounds were characterized using techniques such as single-crystal X-ray diffraction, NMR, IR, and UV-Vis spectroscopy. For example, the crystal structure of a saliciline derivative was determined to be essentially planar and stabilized through weak intermolecular interactions . Another compound, a Schiff base, exhibited a twisted conformation with significant interatomic contacts revealed by Hirshfeld surface analysis . These analyses provide insights into the potential molecular structure of 2-Amino-4-chloro-6-methylphenol.

Chemical Reactions Analysis

The related compounds have been shown to form complexes with transition metals, indicating their ability to act as ligands . Additionally, Schiff bases derived from 4-chloro-2-aminophenol have been shown to exhibit selective antimicrobial activity, suggesting that they undergo chemical reactions with biological targets . These findings suggest that 2-Amino-4-chloro-6-methylphenol may also participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical properties such as melting points of the related compounds were found to correlate with the presence of intramolecular hydrogen bonding . The chemical properties, including the ability to form hydrogen-bonded sheets and coordination to metal ions, were also explored . These studies provide a foundation for understanding the physical and chemical properties that 2-Amino-4-chloro-6-methylphenol may exhibit.

Scientific Research Applications

Analytical Applications

  • Catalytic Oxidation for EDTA Determination : The catalytic oxidation of a similar compound, 2-amino-4-methylphenol, shows potential in determining microgram amounts of EDTA. This method, which involves a sensitive tensammetric wave, could be applicable to 2-amino-4-chloro-6-methylphenol for similar analytical purposes (Nomura & Nakagawa, 1980).

Chemical Synthesis and Characterization

  • Benzimidazoles Synthesis and Antimicrobial Activity : A study synthesizing Schiff bases and benzimidazole derivatives, including 2-(ferrocen-1-yl-methyliden)amino-4-chloro-5-nitrophenol, demonstrates their wide range of antimicrobial activities. This suggests potential uses of 2-amino-4-chloro-6-methylphenol derivatives in antimicrobial applications (2022).

Medicinal Chemistry and Drug Synthesis

  • Conversion to Acyclovir : Research shows that derivatives of 2-amino-4-chloro-6-methylphenol can be converted into acyclovir, a significant antiviral drug, suggesting its potential role in pharmaceutical synthesis (Buck, Eleuteri, & Reese, 1994).

Crystallography and Material Science

  • Crystal Structure Analysis : The crystal structure of derivatives of 2-amino-4-chloro-6-methylphenol, such as 4-chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol, has been analyzed, which is crucial in material science for understanding molecular interactions and properties (Sharmila et al., 2016).

Environmental Chemistry

  • Electrochemical Sensing for Herbicides : A polyaniline/carbon nanotube-based electrochemical sensor has been developed for the quantitative determination of MCPA, a herbicide, and its main transformation product, 4-chloro-2-methylphenol. This suggests potential environmental monitoring applications using similar compounds (Rahemi et al., 2015).

Safety And Hazards

This compound is considered hazardous according to the OSHA Hazard Communication Standard . It is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and contact with skin and eyes .

properties

IUPAC Name

2-amino-4-chloro-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWKYZJXIHYBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510234
Record name 2-Amino-4-chloro-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-6-methylphenol

CAS RN

80526-44-9
Record name 2-Amino-4-chloro-6-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4-chloro-6-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-chloro-6-methylphenol
Reactant of Route 2
Reactant of Route 2
2-Amino-4-chloro-6-methylphenol
Reactant of Route 3
2-Amino-4-chloro-6-methylphenol
Reactant of Route 4
2-Amino-4-chloro-6-methylphenol
Reactant of Route 5
2-Amino-4-chloro-6-methylphenol
Reactant of Route 6
2-Amino-4-chloro-6-methylphenol

Citations

For This Compound
6
Citations
Y Sato, M Yamada, S Yoshida, T Soneda… - Journal of medicinal …, 1998 - ACS Publications
… The 1.7 g of 2-amino-4-chloro-6-methylphenol (8v) was obtained as a brown powder and used in the next reaction without further purification. 2-Amino-4-chloro-6-methylphenol (8v; …
Number of citations: 170 pubs.acs.org
CL Cioffi, JJ Lansing, H Yüksel - academia.edu
All reactions were performed under a dry atmosphere of nitrogen and with sufficient magnetic stirring. Commercial grade reagents and anhydrous solvents were used as received from …
Number of citations: 0 www.academia.edu
F Haviv, JD Ratajczyk, RW DeNet… - Journal of Medicinal …, 1988 - ACS Publications
3-[1-(2-Benzoxazolyl) hydrazino] propanenitrile derivatives were evaluated in the dermal and pleural reverse passive Arthus reactions in therat. In the pleural test these compounds …
Number of citations: 222 pubs.acs.org
M Gao, M Wang, GD Hutchins, QH Zheng - European journal of medicinal …, 2008 - Elsevier
5-HT 3 receptor is an attractive target for the development of therapeutic agents for use in brain, heart and cancer diseases, and imaging agents for use in biomedical imaging technique …
Number of citations: 57 www.sciencedirect.com
S Yoshida, T Watanabe, Y Sato - Bioorganic & medicinal chemistry, 2007 - Elsevier
… The 1.7 g (10.7 mmol) of crude 2-amino-4-chloro-6-methylphenol was refluxed for 8 h with potassium hydroxide (4.7 g, 84 mmol) and carbon disulfide (33 ml) in ethanol (100 ml). The …
Number of citations: 61 www.sciencedirect.com
S Yoshida, S Shiokawa, K Kawano, T Ito… - Journal of medicinal …, 2005 - ACS Publications
… The solution was concentrated in vacuo, then the crude 2-amino-4-chloro-6-methylphenol (8f, 1.68 g, 10.7 mmol) was treated as described for the preparation of 9d. 5-Chloro-2-…
Number of citations: 94 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.